6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and methyl groups in its structure enhances its chemical reactivity and potential for various applications.
Preparation Methods
The synthesis of 6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylpyridine with bromine to introduce the bromine atom, followed by cyclization with formamide to form the imidazo[1,2-a]pyridine ring. The carboxylic acid group is then introduced through oxidation or other suitable reactions .
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, enhancing the compound’s versatility for various applications .
Scientific Research Applications
6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Its potential therapeutic properties are explored for treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups in its structure contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid include other imidazo[1,2-a]pyridine derivatives, such as:
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
- 6-Bromo-7-fluoro-3-iodo-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
These compounds share the imidazo[1,2-a]pyridine core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The unique combination of bromine and methyl groups in this compound distinguishes it from its analogues, offering distinct advantages in specific applications.
Properties
Molecular Formula |
C10H9BrN2O2 |
---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
6-bromo-2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H9BrN2O2/c1-5-9(10(14)15)13-6(2)7(11)3-4-8(13)12-5/h3-4H,1-2H3,(H,14,15) |
InChI Key |
AQMPROMDAHNAKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=C(C=CC2=N1)Br)C)C(=O)O |
Origin of Product |
United States |
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